6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate
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Overview
Description
6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is a synthetic organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the Maleate Salt: The final compound is often converted to its maleate salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the piperazine moiety.
3-(4-Chlorophenyl)-1-piperazine: Lacks the quinazoline core.
Quinazoline Derivatives: Various derivatives with different substituents.
Uniqueness
6-Chloro-3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-2,4(1H,3H)-quinazolinedione maleate is unique due to the combination of the quinazoline core and the piperazine moiety, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
4052-18-0 |
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Molecular Formula |
C25H26Cl2N4O6 |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-chloro-3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H22Cl2N4O2.C4H4O4/c22-15-3-1-4-17(13-15)26-11-9-25(10-12-26)7-2-8-27-20(28)18-14-16(23)5-6-19(18)24-21(27)29;5-3(6)1-2-4(7)8/h1,3-6,13-14H,2,7-12H2,(H,24,29);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DFUDNETVVOCIMC-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=O)C4=CC(=CC=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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